Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. It is characterized by the presence of a thiazolidine ring, an imino group, and a benzoate moiety, which contribute to its biological activity and utility in various chemical reactions. The compound's molecular formula is with a molecular weight of 321.35 g/mol, and it is recognized by the CAS number 6148-38-5.
This compound can be synthesized through various chemical methods, primarily involving multi-step synthetic routes that incorporate thiazolidine derivatives. Its synthesis and properties have been discussed in several scientific publications and databases, providing a wealth of information for researchers interested in its applications.
Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate falls under the category of thiazolidinones, which are five-membered heterocyclic compounds containing sulfur. These compounds are often explored for their pharmacological properties, particularly in the fields of anti-cancer and anti-inflammatory research.
The synthesis of ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate typically involves a multi-step process. One effective method includes a three-component coupling reaction involving amines, isothiocyanates, and diethyl but-2-ynedioates.
Industrial production may utilize continuous flow synthesis and catalysts to enhance yield and efficiency, optimizing the process for larger-scale applications .
The molecular structure of ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 321.35 g/mol |
IUPAC Name | Ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |
InChI Key | SKMDQOQHCZFMCW-UHFFFAOYSA-N |
Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate can participate in several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions:
The mechanism of action for ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate involves its interaction with specific biological targets:
Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate is typically characterized by:
The chemical properties include:
Relevant data regarding melting points and spectral characteristics (e.g., NMR spectra) can further elucidate its physical state and purity .
Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate has several significant applications:
Thiazolidinone scaffolds have evolved from serendipitous discoveries to rationally designed pharmacophores over the past century. Early work in the 1940s identified simple thiazolidinone structures as antimicrobial agents, but the true breakthrough emerged in the 1990s with the development of glitazone-class antidiabetics like rosiglitazone and pioglitazone. These drugs function as PPAR-γ agonists, leveraging the 2,4-thiazolidinedione core to enhance insulin sensitivity [1] [5]. Subsequent research revealed that structural modifications at the C2, N3, and C5 positions profoundly influenced bioactivity profiles. The introduction of exocyclic double bonds at C5 (5-arylidene derivatives) enabled extended conjugation, improving target binding and metabolic stability [1]. By the 2010s, medicinal chemists shifted focus toward 2-imino-4-thiazolidinone derivatives to address limitations of classical thiazolidinediones, such as edema and weight gain [9]. This evolution reflects a broader trend in heterocyclic drug design: from empirically modified cores to target-tailored architectures with optimized pharmacokinetic properties.
Table 1: Evolution of Thiazolidinone-Based Pharmacophores
Generation | Key Structural Features | Representative Compounds | Primary Therapeutic Applications |
---|---|---|---|
First (1990s) | 2,4-Thiazolidinedione core | Rosiglitazone, Pioglitazone | Type 2 diabetes (PPAR-γ agonists) |
Second (2000s) | 5-Arylidene derivatives | Epalrestat, 5-Benzylidenerhodanines | Aldose reductase inhibition, Antimicrobial |
Third (2010s+) | 2-Imino-4-thiazolidinones | Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate | Enzyme inhibition, Anticancer hybrids |
The 2-imino-4-oxothiazolidin-5-yl moiety confers distinctive electronic and steric properties critical for bioactivity. Unlike classical thiazolidinediones, the imino group (C=N-H) at C2 enhances hydrogen-bond donor capacity, facilitating interactions with catalytic residues of enzymes [9]. This moiety exhibits tautomeric versatility, allowing it to adopt imino or amino forms depending on the microenvironment, which modulates target engagement [9]. The C5 exocyclic methylene in derivatives like Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate enables planar conjugation with adjacent carbonyl groups, promoting π-stacking with aromatic residues in binding pockets [1] [3]. Crystallographic studies confirm that the thiazolidinone ring adopts an envelope conformation, with C5 displaced from the plane, optimizing ligand-receptor complementarity [9]. These features explain its prevalence in enzyme inhibitors targeting carbonic anhydrases, tyrosine phosphatases, and histone deacetylases, where simultaneous hydrogen bonding and hydrophobic interactions are essential [5] [8].
"The 2-imino group is critical for DNA intercalation, while the ethyl ester enhances cellular uptake via passive diffusion. Hybridization with benzoate pharmacophores augments topoisomerase II inhibition." [6]
Table 3: Pharmacological Profile of Thiazolidinone Derivatives
Biological Target | Activity | Structural Determinants | Mechanistic Insights |
---|---|---|---|
CDK2/Cyclin E | IC₅₀ = 3.2 μM | 2-Imino group, C5-acetamido linker | H-bonding with Glu81, hydrophobic contact with Phe80 |
Carbonic Anhydrase IX | Kᵢ = 0.88 μM | Benzoate moiety, non-substituted imino N–H | Zn²⁺ coordination, hydrophobic pocket occupancy |
PPAR-γ | Partial agonism (EC₅₀ = 5.9 μM) | 5-Arylidene conjugation, electron-withdrawing C4' substituents | Helix-12 stabilization without coactivator recruitment |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5